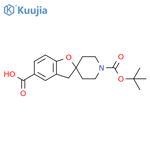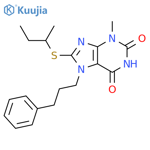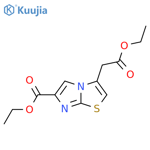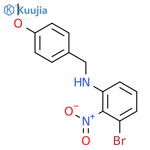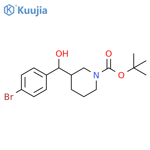Macrolides and analogues
Macrolides and their analogues are a class of antibiotics characterized by a large macrocyclic lactone ring, typically containing more than 12 carbon atoms. These compounds exhibit broad-spectrum antimicrobial activity against gram-positive bacteria and some gram-negative bacteria, as well as certain mycoplasmas, chlamydiae, and protozoa. They function primarily by inhibiting bacterial protein synthesis, which leads to cell death.
The most well-known macrolides include erythromycin, clarithromycin, and azithromycin. Their analogues, such as telithromycin and josamycin, often exhibit enhanced properties such as improved bioavailability, extended half-life, or broader spectra of activity. These compounds are widely used in various medical fields due to their effectiveness against drug-resistant strains of bacteria.
Macrolides and their analogues play a crucial role in modern medicine, particularly in treating respiratory infections, skin conditions, and other bacterial diseases. Their unique structural features enable them to bind to bacterial ribosomes with high specificity, making them effective yet relatively mild on human cells.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
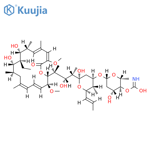 |
CONCANAMYCIN A | 80890-47-7 | C46H75NO14 |
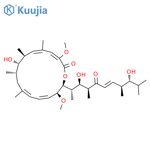 |
Bafilomycin D | 98813-13-9 | C35H56O8 |
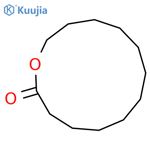 |
Oxacyclotridecan-2-one | 947-05-7 | C12H22O2 |
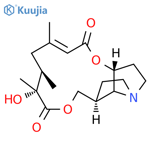 |
Bulgarsenine | 62018-77-3 | C18H27NO5 |
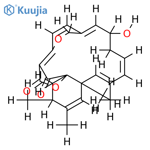 |
spirohexenolide A | 1193347-22-6 | C25H28O5 |
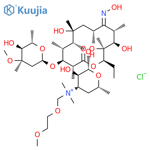 |
3'-(2-Methoxyethoxy)methyl Erythromycin A Oxime Chloride | 151750-47-9 | C41H77N2O15+.Cl- |
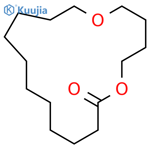 |
Cervolide | 6707-60-4 | C15H28O3 |
 |
Interferon-αA human | 105388-21-4 | |
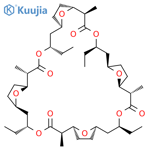 |
Tetranactin | 33956-61-5 | C44H72O12 |
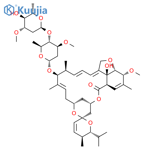 |
Avermectin A1b (>85%) | 65195-52-0 | C48H72O14 |
関連文献
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
